Methyl 7-bromochroman-4-carboxylate
Description
Methyl 7-bromochroman-4-carboxylate is a synthetic brominated chroman derivative featuring a methyl ester group at the 4-position and a bromine substituent at the 7-position of the chroman ring. Chroman, a benzopyran derivative, consists of a benzene ring fused to a dihydropyran ring, conferring unique electronic and steric properties. The bromine atom enhances electrophilic reactivity and may influence biological activity, while the methyl ester group improves solubility and stability. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules, though specific applications remain under investigation .
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 7-bromo-3,4-dihydro-2H-chromene-4-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)9-4-5-15-10-6-7(12)2-3-8(9)10/h2-3,6,9H,4-5H2,1H3 |
InChI Key |
OKGITJOHSWMKNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 7-bromochroman-4-carboxylate typically involves:
- Construction of the chroman (3,4-dihydro-2H-1-benzopyran) core,
- Introduction of a bromine substituent at the 7-position on the aromatic ring,
- Formation of the carboxylate ester group at the 4-position.
The synthetic routes leverage alkylation, bromination, and esterification reactions under controlled conditions.
Key Preparation Routes
Alkylation and Cyclization Approach
A patented process (CN102781927A) describes an improved method for preparing methyl 3,4-dihydro-2H-pyran carboxylates, which can be adapted for chroman derivatives. The process involves:
Step 1: Alkylation of methyl acetoacetate with 1-bromo-3-chloropropane in an alcoholic solvent (e.g., methanol) under nitrogen atmosphere at 30–40 °C to form a haloketone intermediate.
Step 2: O-Alkylation of the haloketone intermediate with sodium methoxide, inducing cyclization to form the chroman carboxylate skeleton in crude form.
Step 3: Purification by fractional distillation to isolate the pure methyl chroman carboxylate product.
This method avoids excessive salt use, minimizes wastewater, and uses readily available raw materials, making it suitable for commercial-scale synthesis.
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of methyl acetoacetate with 1-bromo-3-chloropropane | 30–40 °C, methanol, nitrogen atmosphere | Haloketone intermediate |
| 2 | O-Alkylation with sodium methoxide | Reflux at 70 °C, 6–12 hours | Crude methyl chroman carboxylate |
| 3 | Fractional distillation | Atmospheric pressure | Pure methyl chroman carboxylate |
Bromination of Chroman Derivatives
Selective bromination at the 7-position of the chroman aromatic ring is achieved by electrophilic aromatic substitution using brominating agents such as copper(I) bromide (CuBr) or molecular bromine under controlled conditions.
For example, monobrominated chroman-4-one derivatives were synthesized by reacting chroman precursors with CuBr, yielding the 7-bromo-substituted chroman core.
Bromination is typically performed in solvents like dimethyl sulfoxide (DMSO) or acetonitrile, at mild temperatures to avoid overbromination.
Esterification
The carboxylate methyl ester group at the 4-position is introduced either by:
Using methyl acetoacetate as a starting material, which incorporates the ester function early in the synthesis, or
By esterifying the corresponding carboxylic acid derivative with methanol under acidic catalysis after bromination.
Representative Synthetic Scheme
A generalized synthetic pathway for this compound is as follows:
Condensation of methyl acetoacetate with a suitable halogenated alkylating agent to form a chroman ring system with an ester group.
Selective bromination at the 7-position on the aromatic ring using CuBr or bromine.
Purification by chromatographic or distillation methods to obtain the target compound.
Data Tables Summarizing Preparation Conditions
| Parameter | Details | Reference |
|---|---|---|
| Starting Materials | Methyl acetoacetate, 1-bromo-3-chloropropane, sodium methoxide, CuBr | |
| Solvent | Methanol (alkylation), DMSO or acetonitrile (bromination) | |
| Temperature | 30–40 °C (alkylation), reflux at 70 °C (cyclization), ambient to 50 °C (bromination) | |
| Reaction Time | 6–12 hours for cyclization; 1–3 hours for bromination | |
| Purification | Fractional distillation, flash column chromatography | |
| Yield | Up to 80–90% in optimized processes |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + O-Alkylation Cyclization | Methyl acetoacetate, 1-bromo-3-chloropropane, sodium methoxide | Methanol, 30–70 °C, nitrogen atmosphere | Simple, catalyst-free, scalable | Requires careful temperature control |
| Electrophilic Aromatic Bromination | Chroman derivative, CuBr or Br2 | DMSO or acetonitrile, mild temperature | Selective bromination | Potential overbromination if uncontrolled |
| Esterification (if needed) | Carboxylic acid derivative, methanol, acid catalyst | Reflux | Straightforward ester formation | May require purification to remove acid |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed, often in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzopyran derivatives, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
7-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid methyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom may play a crucial role in binding to biological targets, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Brominated vs. Non-Brominated Chroman Carboxylates
The bromine substituent in methyl 7-bromochroman-4-carboxylate significantly alters its properties compared to non-brominated analogs:
| Property | This compound | Methyl Chroman-4-Carboxylate |
|---|---|---|
| Molecular Weight (g/mol) | ~273.1 (C₁₁H₁₁BrO₃) | ~194.2 (C₁₁H₁₀O₃) |
| Reactivity | Enhanced electrophilicity due to Br | Lower halogen-mediated reactivity |
| Stability | Potential photolability from C-Br bond | Higher thermal stability |
| Bioactivity | Potential antibacterial/antifungal roles | Less pronounced activity |
Bromine increases molecular weight by ~79 g/mol and may introduce steric hindrance, affecting binding interactions in biological systems. Non-brominated analogs, such as methyl chroman-4-carboxylate, are simpler to synthesize but lack the halogen’s reactivity for downstream derivatization .
Chroman-Based Esters vs. Other Heterocyclic Esters
Example Comparison: Methyl 7-Bromoquinoline-4-Carboxylate (CAS 220844-76-8) While structurally distinct (quinoline vs. chroman), this compound shares functional groups (methyl ester, bromine) with the target molecule:
| Property | This compound | Methyl 7-Bromoquinoline-4-Carboxylate |
|---|---|---|
| Core Structure | Benzopyran (oxygen heterocycle) | Quinoline (nitrogen heterocycle) |
| Electron Density | Oxygen enhances electron-rich ring | Nitrogen creates electron-deficient ring |
| Bioactivity | Potential CNS or anti-inflammatory roles | Anticancer/antimalarial applications |
| Synthetic Accessibility | Moderate (chroman synthesis required) | High (quinoline derivatives well-studied) |
The chroman core’s oxygen atom may improve solubility compared to quinoline’s nitrogen, but the latter’s aromatic system enables stronger π-π interactions in drug-target binding .
Comparison with Diterpene Methyl Esters (Natural Derivatives)
Methyl esters of diterpenes, such as sandaracopimaric acid methyl ester (, Compound 4), differ markedly in structure and origin:
| Property | This compound | Sandaracopimaric Acid Methyl Ester |
|---|---|---|
| Origin | Synthetic | Natural (plant resin) |
| Molecular Weight | ~273.1 | ~332.5 (C₂₁H₃₂O₂) |
| Functionality | Bromine, ester | Bicyclic diterpene, ester |
| Applications | Pharmaceutical intermediates | Antimicrobial/industrial uses |
Diterpene esters are bulkier and often exhibit broader antimicrobial activity due to their complex bicyclic frameworks. In contrast, the bromochroman derivative’s smaller size and halogenation make it more amenable to targeted medicinal chemistry .
Physical/Chemical Properties of Methyl Esters (General Trends)
Data from methyl ester studies (Table 3, IC-AMCE 2023) highlight key trends:
| Property | Methyl Esters (Typical Range) | This compound |
|---|---|---|
| Boiling Point | 150–300°C | Estimated 280–320°C (due to Br) |
| Solubility | Moderate in organic solvents | High in DMSO/chloroform |
| Stability in Acid/Base | Hydrolyzes under strong conditions | Susceptible to base-mediated Br elimination |
The bromine atom increases boiling point and may reduce aqueous solubility compared to non-halogenated esters .
Q & A
Basic Research Questions
Q. What established synthetic protocols are used for Methyl 7-bromochroman-4-carboxylate, and what reaction parameters critically influence yield?
- Methodological Answer : The synthesis typically involves bromination of chroman-4-carboxylate derivatives under controlled conditions. Key parameters include temperature (optimized between 0–5°C for bromine stability), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product. Yield improvements (>70%) are achieved by slow addition of bromine sources to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the bromine substitution at position 7 and the methyl ester group. The coupling pattern of aromatic protons (e.g., doublet of doublets for H-6 and H-8) validates the chroman scaffold .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 287.9874) and isotopic signature of bromine (1:1 ratio for Br and Br) .
- X-ray Crystallography : Single-crystal diffraction resolves spatial arrangement, with SHELXL refining bond lengths/angles (e.g., C-Br bond ~1.89 Å) .
Q. What are the standard purity assessment methods for this compound in biological studies?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is standard. Purity >95% is required for in vitro assays. Residual solvents are quantified via GC-MS, adhering to ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking results and experimental binding assays involving this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Mitigation strategies:
- Explicit Solvent MD Simulations : Incorporate water molecules in docking (e.g., using AutoDock Vina with TIP3P water model) to improve accuracy.
- Free Energy Perturbation (FEP) : Compare binding affinities across conformational states to identify dominant poses .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, cross-referenced with computational data .
Q. What strategies optimize crystallization conditions for resolving polymorphic forms of this compound?
- Methodological Answer :
- Solvent Screening : Employ high-throughput vapor diffusion (e.g., Hampton Research Crystal Screens I/II) with mixed solvents (e.g., DMSO/ethanol) to induce nucleation.
- Temperature Gradients : Use thermal cyclers to identify metastable polymorphs (e.g., Form I vs. Form II).
- Data Collection : Refine structures with SHELXL-2018, validating against PLATON’s ADDSYM to detect missed symmetry elements .
Q. How should researchers address discrepancies between theoretical and experimental C NMR chemical shifts?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) and chemical shift prediction (GIAO method) using Gaussian. Compare with experimental data to identify outliers (e.g., deshielding effects from bromine).
- Solvent Correction : Apply PCM (Polarizable Continuum Model) to account for solvent-induced shifts in DMSO-d6 .
Data Analysis & Validation
Q. What are best practices for validating crystallographic data of this compound?
- Methodological Answer :
- Rigorous Refinement : Use SHELXL-2018 with restraints for anisotropic displacement parameters.
- CheckCIF (PLATON) : Analyze ADPs, voids, and H-bonding networks. Resolve alerts for "High Ueq in Br atom" by rechecking data integration .
- Twinned Data : Apply Hooft y parameters in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Applications in Mechanistic Studies
Q. How can this compound be utilized in probing enzyme mechanisms involving halogen bonds?
- Methodological Answer :
- Kinetic Assays : Monitor enzyme inhibition (e.g., serine hydrolases) via stopped-flow UV-Vis, correlating bromine’s electronegativity with transition-state stabilization.
- Covalent Docking : Use Schrödinger’s CovDock to simulate nucleophilic attack on the ester carbonyl, guided by bromine’s leaving-group potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
